molecular formula C25H19BF4O2 B2562828 (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate CAS No. 1572034-62-8

(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate

Cat. No.: B2562828
CAS No.: 1572034-62-8
M. Wt: 438.23
InChI Key: AAFJMHQAOUYRDE-CALJPSDSSA-O
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Description

(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate counterion. Its distinct structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step process:

    Formation of the Pyran Ring: The initial step often involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base to form the pyran ring.

    Styryl Group Introduction: The hydroxystyryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyran ring and styryl group can be reduced under suitable conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyran ring can lead to a fully saturated ring structure.

Scientific Research Applications

(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium chloride
  • (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium bromide

Uniqueness

Compared to its chloride and bromide counterparts, the tetrafluoroborate variant offers enhanced stability and solubility in organic solvents. This makes it more suitable for certain applications, particularly in materials science and industrial processes.

Properties

CAS No.

1572034-62-8

Molecular Formula

C25H19BF4O2

Molecular Weight

438.23

IUPAC Name

4-[(E)-2-(2,6-diphenylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate

InChI

InChI=1S/C25H18O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h1-18H;/q;-1/p+1/b12-11+;

InChI Key

AAFJMHQAOUYRDE-CALJPSDSSA-O

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O

solubility

not available

Origin of Product

United States

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